IL-17A 抑制剂 1
描述
IL-17A inhibitor 1 is a compound that specifically inhibits the activity of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. IL-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. Elevated levels of IL-17A are associated with conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis .
科学研究应用
IL-17A inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of IL-17A inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of IL-17A in immune responses and inflammation.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis
Industry: Applied in the development of new therapeutic agents targeting IL-17A for various medical conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of imidazo[1,2-b]pyridazines as starting materials . The synthetic route typically includes:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Functionalization of the core structure: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification and isolation: The final compound is purified using techniques like chromatography and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis of IL-17A inhibitor 1 may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the process and reduce costs .
化学反应分析
Types of Reactions
IL-17A inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the core structure .
作用机制
IL-17A inhibitor 1 exerts its effects by specifically binding to IL-17A, thereby preventing its interaction with the IL-17 receptor (IL-17R). This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the IL-17A homodimer and the IL-17R complex, which consists of IL-17RA and IL-17RC subunits .
相似化合物的比较
IL-17A inhibitor 1 can be compared with other similar compounds, such as:
Secukinumab: A monoclonal antibody that targets IL-17A and is used to treat psoriasis and psoriatic arthritis.
Brodalumab: A monoclonal antibody that targets the IL-17 receptor and is used for psoriasis treatment.
Uniqueness
IL-17A inhibitor 1 is unique due to its small molecule nature, which allows for oral administration and potentially better patient compliance compared to monoclonal antibodies. Additionally, it offers the possibility of reduced immunogenicity and improved pharmacokinetic properties .
Conclusion
IL-17A inhibitor 1 is a promising compound with significant potential in the treatment of autoimmune and inflammatory diseases. Its unique properties and diverse applications make it a valuable tool in scientific research and therapeutic development.
属性
IUPAC Name |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVCLAORBNXSD-UWVAXJGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F5N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。